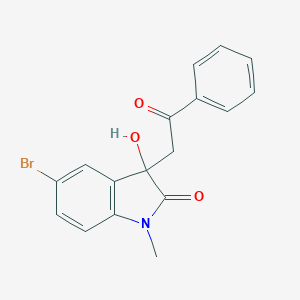

![molecular formula C13H7BrN4S2 B508493 3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 537016-73-2](/img/structure/B508493.png)

3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of the triazolothiadiazole family . These compounds are known as D-π-A type chromophores . They have been investigated for their stabilization, sensitivity, and charge transfer characteristics .

Synthesis Analysis

The synthesis of triazolothiadiazole derivatives involves several routes . One method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazole .Molecular Structure Analysis

The molecular structure of “3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” has been studied using density functional theory (DFT) calculations . The studies included calculations and evaluations of frequency-dependent dipole moment, linear polarizability, and first hyperpolarizability values .Chemical Reactions Analysis

The chemical reactions of “3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” involve interactions with different target receptors . The hydrogen bond accepting and donating characteristics of this core make it a precise pharmacophore with a bioactive profile .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” have been studied using DFT calculations . The studies focused on the stabilization, sensitivity, and charge transfer characteristics of these compounds .Scientific Research Applications

Synthesis of Functionalized Thiazolo[3,2-b]triazole Compounds

The compound “3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” can be used in the synthesis of novel functionalized thiazolo[3,2-b]triazole compounds. This process involves a one-pot catalyst-free procedure at room temperature, which yields excellent results .

Creation of Energetic Materials

Similar triazolo and thiadiazole derivatives have been used to synthesize energetic materials. These materials are typically synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Development of Substituted Triazolo[4,3-a]pyridines

The compound may also be utilized in the development of substituted triazolo[4,3-a]pyridines. This involves a mild, efficient, and operationally simple one-pot synthesis at room temperature from easily available starting materials .

Mechanism of Action

properties

IUPAC Name |

3-(4-bromophenyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrN4S2/c14-9-5-3-8(4-6-9)11-15-16-13-18(11)17-12(20-13)10-2-1-7-19-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMYCQNCPYPUCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrN4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B508415.png)

![4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid](/img/structure/B508416.png)

![2-[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B508446.png)

![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B508453.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl pyridine-4-carboxylate](/img/structure/B508458.png)

![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B508459.png)

![5-nitro-N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B508469.png)

![4-[(tetrahydro-2-furanylmethyl)amino]-2H-chromen-2-one](/img/structure/B508480.png)

![3-Cyclohexyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508482.png)

![3-Cyclohexyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B508485.png)